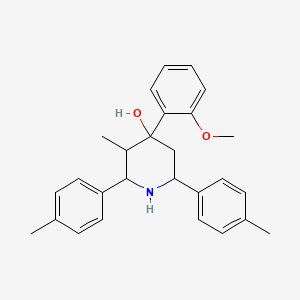![molecular formula C17H18ClNO5 B4994359 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B4994359.png)
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ICI 118,551 and is a selective beta-2 adrenergic receptor antagonist.
科学研究应用
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene has been extensively studied for its potential applications in various fields. It has been used as a research tool to study the beta-2 adrenergic receptor and its role in various physiological processes. This compound has also been used in drug discovery programs to develop new beta-2 adrenergic receptor antagonists for the treatment of asthma and other respiratory diseases.
作用机制
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene acts as a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptor and blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta-2 adrenergic receptor antagonist. It has been shown to reduce airway resistance and improve lung function in patients with asthma. This compound also has potential applications in the treatment of other respiratory diseases such as chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
One of the main advantages of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene is its selectivity for the beta-2 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, the limitations of this compound include its poor solubility in water and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the study of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene. One area of research is the development of new beta-2 adrenergic receptor antagonists based on the structure of this compound. Another area of research is the exploration of the potential applications of this compound in the treatment of other respiratory diseases such as COPD. Additionally, the use of this compound as a research tool to study the beta-2 adrenergic receptor and its role in various physiological processes is an area of ongoing research.
合成方法
The synthesis of 2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene involves the reaction of 4-nitrophenol with ethyl bromide in the presence of potassium carbonate to form 4-nitrophenyl ethyl ether. This compound is then reacted with 1,3-dichloropropane in the presence of potassium carbonate to form 1-(4-nitrophenyl)-3-chloropropane. The final step involves the reaction of 1-(4-nitrophenyl)-3-chloropropane with 3-(2-ethoxyphenoxy)propanol in the presence of potassium carbonate to form this compound.
属性
IUPAC Name |
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-2-22-16-6-3-4-7-17(16)24-11-5-10-23-15-9-8-13(19(20)21)12-14(15)18/h3-4,6-9,12H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCIOPKIDRNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)


![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)
![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)